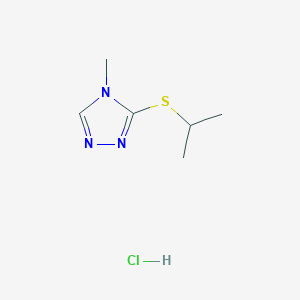
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropylthio group and a methyl group attached to the triazole ring, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylthiol with a suitable triazole precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the triazole ring, introduction of the isopropylthio group, and subsequent conversion to the hydrochloride salt. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methyl and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Applications De Recherche Scientifique
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-4H-1,2,4-triazole: Lacks the isopropylthio group, resulting in different chemical properties and reactivity.
3-(methylthio)-4-methyl-4H-1,2,4-triazole: Similar structure but with a methylthio group instead of an isopropylthio group.
3-(ethylthio)-4-methyl-4H-1,2,4-triazole: Contains an ethylthio group, leading to variations in chemical behavior.
Uniqueness
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in various applications.
Propriétés
IUPAC Name |
4-methyl-3-propan-2-ylsulfanyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-5(2)10-6-8-7-4-9(6)3;/h4-5H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCBOWBJQNZTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=CN1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

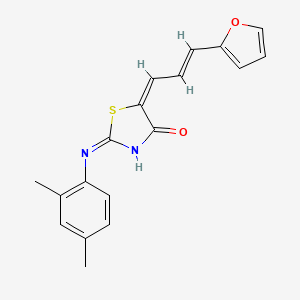
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2476471.png)
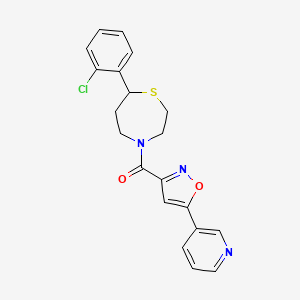
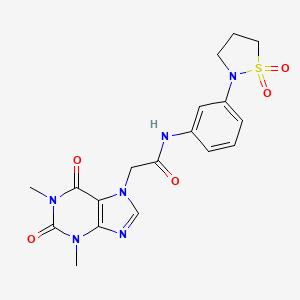
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)
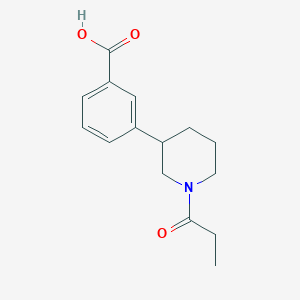
![tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B2476479.png)
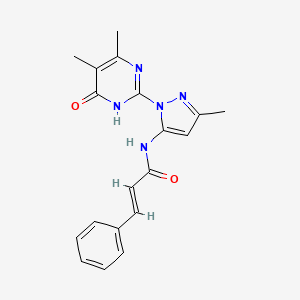

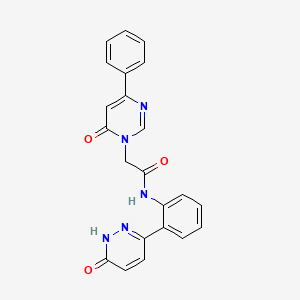
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2476486.png)
![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)
